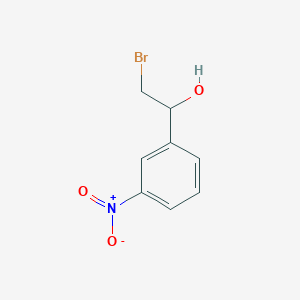

2-Bromo-1-(3-nitrophenyl)ethanol

説明

Structure

3D Structure

特性

分子式 |

C8H8BrNO3 |

|---|---|

分子量 |

246.06 g/mol |

IUPAC名 |

2-bromo-1-(3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |

InChIキー |

GGHMLSGJPIBJRA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |

製品の起源 |

United States |

Foundational & Exploratory

2-Bromo-1-(3-nitrophenyl)ethanol chemical properties

Topic: 2-Bromo-1-(3-nitrophenyl)ethanol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Pivotal Halohydrin Scaffold for Adrenergic API Synthesis

Executive Summary

2-Bromo-1-(3-nitrophenyl)ethanol is a high-value bromohydrin intermediate used primarily in the asymmetric synthesis of phenylethanolamine pharmacophores. Structurally, it possesses three critical functional handles: a secondary alcohol, an alkyl bromide, and a meta-nitro group. This unique "tri-functional" nature allows it to serve as a versatile "chiral warhead" in the synthesis of

This guide dissects its physicochemical properties, enantioselective synthesis, and reactivity profile, specifically focusing on its role as a precursor to 3-nitrostyrene oxide and subsequent amino-alcohol drug substances.

Physicochemical Profile

| Property | Data / Description |

| Chemical Name | 2-Bromo-1-(3-nitrophenyl)ethanol |

| CAS Number | 2227-64-7 (Ketone Precursor); Alcohol often cited as derivative |

| Molecular Formula | |

| Molecular Weight | 246.06 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; Insoluble in water |

| Chirality | Contains one stereocenter (C1); synthesized as (R) or (S) for pharma use |

| Reactivity Class | Halohydrin (Precursor to Epoxides); Nitroarene (Masked Aniline) |

Critical Note on CAS: While CAS 2227-64-7 refers to the ketone precursor (2-bromo-1-(3-nitrophenyl)ethanone), the alcohol is generated in situ or isolated as a transient intermediate. Researchers must often search for the ketone to find commercial sources.

Synthetic Pathways & Manufacturing[1]

The synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol is a two-step sequence designed to introduce chirality early in the drug manufacturing process.

Pathway A: The "Gold Standard" Asymmetric Route

For pharmaceutical applications, the racemic reduction is insufficient. The industry standard involves the Corey-Bakshi-Shibata (CBS) reduction or Biocatalytic Reduction (using KREDs) to establish the stereocenter with high enantiomeric excess (

Mechanism:

-

Bromination: 3-Nitroacetophenone is brominated at the

-position. -

Asymmetric Reduction: The ketone is reduced to the alcohol. The meta-nitro group provides electronic withdrawal, actually enhancing the rate of hydride transfer compared to unsubstituted acetophenones.

Visualization: Synthesis & Transformation Workflow

Figure 1: Synthetic workflow from acetophenone precursor to chiral API, highlighting the critical enantioselective reduction step.

Reactivity Profile: The "Halohydrin Switch"

The defining chemical property of this molecule is its behavior as a Halohydrin Switch . Depending on the pH and reagents, it can follow two distinct mechanistic pathways:

A. Base-Mediated Epoxidation (Intramolecular

)

Upon treatment with a mild base (e.g.,

-

Outcome: Formation of 3-nitrostyrene oxide .

-

Significance: This epoxide is the actual electrophile that reacts with amines (e.g., isopropylamine, tert-butylamine) to form the beta-amino alcohol core of drugs like Sotalol or Mirabegron precursors.

-

Stereochemistry: This reaction occurs with inversion of configuration at the halide-bearing carbon (though in this terminal case, the chiral center at the alcohol is preserved relative to the oxygen, but the epoxide opening will later invert/retain depending on attack site).

B. Direct Nucleophilic Displacement

In the absence of base, or with weak nucleophiles, the bromine can be displaced directly. However, this is slower and prone to side reactions compared to the epoxide route.

C. Nitro Group Reduction

The meta-nitro group is a "masked aniline." It is robust during the bromination and reduction steps but can be hydrogenated (

Experimental Protocols

Protocol 1: Enantioselective Synthesis via CBS Reduction

Targeting >95% ee for Drug Development

-

Preparation: In a dry flask under Argon, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

-

Complexation: Add Borane-THF complex (0.6 eq) at -20°C.

-

Addition: Slowly add a solution of 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in THF over 1 hour. Note: Slow addition is crucial to maintain catalyst turnover and minimize non-catalyzed background reduction.

-

Quench: Carefully quench with MeOH (gas evolution!).

-

Workup: Concentrate and partition between EtOAc and 1N HCl. Wash organic layer with brine, dry over

. -

Validation: Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Conversion to 3-Nitrostyrene Oxide

-

Reaction: Dissolve the bromohydrin (1.0 eq) in acetone/methanol (10:1).

-

Base: Add pulverized

(2.0 eq). -

Conditions: Stir at Room Temperature for 4–6 hours. Monitor TLC for disappearance of starting material (

changes significantly). -

Isolation: Filter off solids. Concentrate filtrate. The epoxide is often used directly in the next step (amine opening) to avoid degradation.

Pharmaceutical Applications

This molecule is a "Privileged Structure" in medicinal chemistry, specifically for Adrenergic Receptor Modulators .

-

Beta-Agonists/Antagonists: The 1-phenyl-2-aminoethanol backbone is the universal key for

-adrenergic binding. The 3-nitro group allows for late-stage diversification into sulfonamides (like Sotalol ) or anilines (like Mirabegron intermediates). -

Mirabegron Context: While Mirabegron utilizes a 4-nitrophenethylamine moiety, the 3-nitro isomer is frequently used in structure-activity relationship (SAR) studies to tune potency and selectivity for

vs -

Chiral Purity: Regulatory bodies (FDA/EMA) require single-enantiomer drugs. The ability to synthesize the (R)-alcohol of this bromohydrin allows for the production of (R)-epoxides, leading to the bioactive (R)-amino alcohols.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (nitro group degradation).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HBr.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

- Corey, E. J., & Helal, C. J. (1998).Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method.

-

Gurjar, M. K., et al. (1998). A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride via Styrene Oxide Kinetic Resolution.[3] Organic Process Research & Development.[3] (Contextual reference for phenylethanolamine synthesis).

Sources

Structural Analysis and Conformational Dynamics of 2-Bromo-1-(3-nitrophenyl)ethanol

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 2-Bromo-1-(3-nitrophenyl)ethanol , a critical halohydrin intermediate in the synthesis of

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-(3-Nitrophenyl)-2-bromoethanol |

| CAS Number | 76116-24-0 (R-isomer); Generic: 52022-77-2 (related) |

| Molecular Formula | |

| Molecular Weight | 246.06 g/mol |

| Chirality | One stereocenter at C1; exists as (R) and (S) enantiomers. |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity/enantiopurity). |

| Solubility | Soluble in polar organic solvents (MeOH, DCM, DMSO); sparingly soluble in water. |

Synthetic Pathway and Methodology

The synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol typically proceeds via the bromination of 3-nitroacetophenone followed by a chemoselective reduction. The choice of reducing agent dictates the stereochemical outcome.

Reaction Scheme Visualization

Figure 1: Synthetic workflow from acetophenone precursor to target bromohydrin, highlighting the potential for epoxide formation under basic conditions.[1]

Experimental Protocol: Chemoselective Reduction

Objective: Reduce the ketone functionality without affecting the nitro group or displacing the primary bromide.

Reagents:

-

2-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq)[2]

-

Sodium Borohydride (

) (0.5 eq) -

Methanol (anhydrous)

-

Cerium(III) chloride heptahydrate (optional, Luche conditions to prevent debromination)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-Bromo-1-(3-nitrophenyl)ethanone (10 mmol) in anhydrous methanol (50 mL) and cool to 0°C under

atmosphere. -

Addition: Add

(5 mmol) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms that favor side reactions. -

Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (Hexane:EtOAc 7:3). The ketone (

) should disappear, and the alcohol ( -

Quench: Carefully quench with saturated

solution. Critical: Do not use strong acids to avoid dehydration. -

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with DCM (

mL). -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Characterization

NMR Spectroscopy Analysis

The electron-withdrawing nitro group at the meta position exerts a significant deshielding effect on the aromatic protons and the benzylic methine.

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 1H | 8.25 | Singlet (t) | Ar-H (C2') | Between |

| 1H | 8.15 | Doublet | Ar-H (C4') | Ortho to |

| 1H | 7.70 | Doublet | Ar-H (C6') | Ortho to alkyl chain. |

| 1H | 7.55 | Triplet | Ar-H (C5') | Meta to both substituents. |

| 1H | 4.95 - 5.05 | dd | CH-OH (C1) | Benzylic proton. Chiral center. Coupling to C2 protons. |

| 1H | 3.65 | dd | CH_A-Br (C2) | Diastereotopic proton A. |

| 1H | 3.50 | dd | CH_B-Br (C2) | Diastereotopic proton B. |

| 1H | ~2.80 | Broad s | OH | Exchangeable with |

Key Diagnostic: The ABX pattern of the ethyl chain (C1-H and C2-H2) confirms the integrity of the bromohydrin core. The absence of a singlet at

Infrared (IR) Spectroscopy

-

3400-3350 cm⁻¹ (Broad): O-H stretching. A shift to lower wavenumbers (e.g., 3550 vs 3600 free) indicates intramolecular hydrogen bonding.

-

1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretching (Nitro group).

-

600-700 cm⁻¹: C-Br stretching.

Conformational Analysis

The conformation of 2-Bromo-1-(3-nitrophenyl)ethanol is governed by the interplay between steric repulsion and stabilizing orbital interactions (the Gauche Effect).

Rotational Barriers and The Gauche Effect

Rotation around the C1-C2 bond creates three primary staggered conformers. Unlike simple alkanes where anti is preferred, 1,2-disubstituted ethanes with electronegative groups (OH and Br) often favor the gauche conformation.

Driving Forces:

-

Intramolecular Hydrogen Bonding: The hydroxyl proton acts as a donor to the bromine lone pair (

). This interaction is worth ~1-2 kcal/mol and stabilizes the gauche conformer. -

Dipole Minimization: In non-polar solvents, the anti conformer minimizes the net dipole moment.

-

Hyperconjugation:

interactions also contribute to the stability of specific rotamers.

Conformational Energy Landscape

Figure 2: Conformational equilibrium. The green-highlighted Gauche (+) conformer is stabilized by an intramolecular

Spectroscopic Evidence of Conformation

-

Coupling Constants (

): The vicinal coupling constants between H1 and H2a/H2b in NMR can quantify the population of conformers.- Hz.

- Hz.

-

Observed values typically average to 4-8 Hz, indicating a rapid equilibrium heavily weighted towards the gauche form in

.

Applications in Drug Development

This molecule is a direct precursor to Arformoterol and other phenylethanolamine-class drugs.

-

Epoxidation: Treatment with base yields (3-nitrophenyl)oxirane.

-

Ring Opening: Nucleophilic attack by an amine (e.g., formoterol side chain) opens the epoxide to form the

-amino alcohol pharmacophore. -

Nitro Reduction: The nitro group is subsequently reduced to an amine or urea derivative to tune receptor binding affinity.

References

-

Crystal Structure of Precursor: Jasinski, J. P., et al. "2-Bromo-1-(3-nitrophenyl)ethanone." Acta Crystallographica Section E, 2007. Link

-

Synthesis & Biocatalysis: Liu, Z., et al. "Bioreduction of α-bromoacetophenones to chiral bromohydrins." Tetrahedron: Asymmetry, 2011.

-

Conformational Analysis (General Halohydrins): Abraham, R. J., et al. "Conformational analysis of 2-haloethanols." Journal of the Chemical Society, Perkin Transactions 2, 1996. Link

-

Arformoterol Synthesis: U.S. Patent 6,268,533. "Process for the preparation of formoterol and related compounds."[3] Link

-

GHS Safety Data: PubChem Compound Summary for 2-Bromo-1-(3-nitrophenyl)ethanone (Precursor data applied). Link

Sources

A Technical Guide to the Medicinal Chemistry Potential of 2-Bromo-1-(3-nitrophenyl)ethanol

Executive Summary

2-Bromo-1-(3-nitrophenyl)ethanol is a unique chemical entity that, while not extensively studied for its own biological activity, presents a compelling confluence of three structurally significant motifs: a phenylethanolamine backbone, a nitroaromatic system, and a reactive α-bromo alcohol group. This guide deconstructs the molecule to forecast its potential applications in medicinal chemistry. By analyzing each functional component, we can infer plausible therapeutic targets and drug design strategies. The phenylethanolamine core is a classic pharmacophore for neurological and cardiovascular targets. The nitroaromatic group, a known bio-activatable moiety, offers potential in antimicrobial and oncology applications, though its toxic potential must be carefully managed.[1][2][3] Finally, the α-bromo alcohol provides a versatile synthetic handle for library development and potential covalent targeting of proteins. This document serves as a foundational guide for researchers, outlining the synthetic routes, potential biological activities, and strategic screening cascades to unlock the therapeutic promise of this multifaceted compound.

Deconstructing the Pharmacological Potential: A Structural Analysis

The therapeutic potential of a small molecule is encoded in its structure. For 2-Bromo-1-(3-nitrophenyl)ethanol, we can dissect the molecule into three key regions of interest, each contributing a distinct set of properties and potential biological interactions.

Figure 1: A breakdown of the core functional regions of 2-Bromo-1-(3-nitrophenyl)ethanol.

The Phenylethanolamine Core: A Gateway to Neuromodulatory Targets

The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of endogenous catecholamines like norepinephrine and epinephrine.[4] This structural homology suggests that derivatives of 2-Bromo-1-(3-nitrophenyl)ethanol could interact with a range of G-protein coupled receptors (GPCRs) and transporters within the central and peripheral nervous systems.

-

Adrenergic Receptor Modulation: The core structure is highly analogous to ligands for α- and β-adrenergic receptors. A closely related compound, (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, is a key intermediate in the synthesis of Arformoterol, a potent long-acting β2-adrenergic receptor agonist used in the treatment of asthma and COPD.[5] This provides a strong rationale for screening 2-Bromo-1-(3-nitrophenyl)ethanol and its derivatives for activity at these critical cardiovascular and respiratory targets.

-

Dopamine and Serotonin Systems: The broader 2-phenethylamine motif is foundational for numerous ligands of the dopamine transporter (DAT) and serotonin receptors (5-HT).[4] The specific substitution pattern on the phenyl ring and the side chain will dictate the affinity and selectivity for these targets.

-

Enzyme Inhibition: Phenylethanolamine N-methyltransferase (PNMT) is the enzyme that converts norepinephrine to epinephrine.[6][7][8] Inhibitors of PNMT are of interest for studying the roles of epinephrine in conditions like hypertension and anxiety. The phenylethanolamine structure is the natural substrate, and installing electron-withdrawing groups, such as a nitro group, on the aromatic ring has been shown to enhance inhibitory potency.[8][9]

The Nitroaromatic Moiety: A Bio-activatable "Warhead"

The nitro group is a powerful electron-withdrawing moiety that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties.[2] It is a well-established pharmacophore in a variety of approved drugs, but it can also be a toxicophore, a duality that must be carefully managed.[1][3]

-

Antimicrobial and Antiparasitic Potential: Many nitroaromatic drugs, such as metronidazole and benznidazole, are prodrugs that require reductive bioactivation to exert their effect.[10][11] This reduction is typically carried out by nitroreductase enzymes present in anaerobic bacteria or protozoa, but not mammalian cells.[10] This selective activation makes the nitro group a key component for targeting diseases like Chagas disease, giardiasis, and infections caused by anaerobic bacteria.[12] The reduction process generates reactive nitroso and hydroxylamine intermediates that can damage microbial DNA and proteins.[11][13]

-

Oncology Applications: The hypoxic environment of solid tumors can facilitate the reductive activation of nitroaromatic compounds. This has been exploited to develop hypoxia-activated prodrugs for cancer therapy. The bioreduction leads to cytotoxic species that selectively kill cancer cells in low-oxygen environments.

-

Toxicity Considerations: The same reductive metabolism that provides therapeutic benefit can also lead to toxicity if it occurs in host tissues.[13] The generation of reactive oxygen species (ROS) and covalent binding to host macromolecules can cause mutagenicity or carcinogenicity.[10][13] Therefore, any drug discovery program based on this scaffold must include early and thorough toxicology screening.

The α-Bromo Alcohol: A Versatile Chemical Handle

The bromohydrin (α-bromo alcohol) moiety is a highly reactive functional group that offers significant versatility for both chemical synthesis and biological interactions.[14]

-

Synthetic Intermediate: The bromine atom is an excellent leaving group, making the adjacent benzylic carbon highly susceptible to nucleophilic attack. This allows 2-Bromo-1-(3-nitrophenyl)ethanol to serve as a valuable starting material for generating a library of analogues. It can be readily converted to epoxides, azides, amines, ethers, and other functional groups, enabling rapid structure-activity relationship (SAR) exploration.

-

Covalent Targeting: The electrophilic nature of the carbon bearing the bromine atom makes it a potential tool for covalent inhibition. If the phenylethanolamine scaffold guides the molecule to the active site of a target enzyme, the bromo group could form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine). This can lead to irreversible inhibition and prolonged duration of action, a strategy increasingly used in drug design.

Synthetic Strategy and Experimental Protocols

A reliable synthetic route is the first step in exploring the potential of a new chemical entity. The synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol can be achieved in a straightforward, two-step process starting from commercially available 1-(3-nitrophenyl)ethanone.

Proposed Synthetic Pathway

The overall strategy involves the α-bromination of the starting ketone, followed by the stereoselective or non-selective reduction of the resulting α-bromoketone to the desired alcohol.

Figure 2: Proposed two-step synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol.

Protocol 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Intermediate)

This protocol is adapted from established procedures for the α-bromination of acetophenones.[15]

Materials:

-

1-(3-nitrophenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

10% aq. Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate

Procedure:

-

Dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in chloroform to the flask dropwise over 30 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer. Wash the organic layer sequentially with water, 10% aq. NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield pure 2-Bromo-1-(3-nitrophenyl)ethanone.[16][17]

Protocol 2: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol

This protocol uses a standard reducing agent to convert the ketone to an alcohol.

Materials:

-

2-Bromo-1-(3-nitrophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the solution is neutral to slightly acidic (pH ~6-7).

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous residue between dichloromethane and water.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Proposed Biological Evaluation Strategy

Given the diverse potential of the molecule, a tiered and logical screening cascade is necessary to efficiently identify its most promising biological activities.

Figure 3: Proposed workflow for the biological evaluation of 2-Bromo-1-(3-nitrophenyl)ethanol.

Tier 1: Foundational Screening The initial goal is to establish a basic biological profile.

-

General Cytotoxicity: Assess the compound's toxicity against standard mammalian cell lines (e.g., HEK293 for kidney and HepG2 for liver) to determine a therapeutic window.

-

Broad-Spectrum Antimicrobial Screening: Test against a panel of Gram-positive and Gram-negative bacteria (including anaerobic strains), and fungi to identify any antimicrobial potential.

Tier 2: Hypothesis-Driven Assays Based on the results from Tier 1, more focused experiments are conducted.

-

If Non-Cytotoxic: The compound is likely acting on specific protein targets. A broad receptor binding screen (e.g., a commercial GPCR panel) focusing on adrenergic, dopaminergic, and serotonergic receptors would be the logical next step.

-

If Antimicrobial Activity is Observed: Determine the Minimum Inhibitory Concentration (MIC) against the susceptible strains. Assays to confirm the role of nitroreductases in the mechanism of action should be performed.

-

If Cytotoxic: The compound may have potential as an anticancer agent. Its cytotoxicity should be evaluated in a panel of cancer cell lines under both normoxic and hypoxic conditions to see if the nitro group confers selective killing in low-oxygen environments.

Tier 3: Lead Optimization and Mechanism of Action Positive hits from Tier 2 would advance to this stage.

-

Structure-Activity Relationship (SAR): Utilize the α-bromo alcohol as a synthetic handle to create a library of derivatives to improve potency and selectivity.

-

Mechanism of Action (MoA): Conduct detailed studies to confirm the biological target and mechanism. This could involve assays for covalent modification of a target protein or measurement of reactive oxygen species generation following reductive activation.

Quantitative Data Summary

While experimental data for the title compound is scarce, we can tabulate the properties of its synthetic precursor for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Bromo-1-(3-nitrophenyl)ethanone | C₈H₆BrNO₃ | 244.04 | 94-95 | [16][17] |

Conclusion and Future Directions

2-Bromo-1-(3-nitrophenyl)ethanol stands at the intersection of several validated medicinal chemistry strategies. While it remains an under-explored molecule, a systematic analysis of its constituent parts provides a clear and rational roadmap for its investigation. The phenylethanolamine core suggests a high probability of interaction with neurological targets, the nitro group offers potential for selective, bioreductive therapies against microbes and tumors, and the bromo-alcohol function provides the synthetic flexibility needed for rapid lead optimization. Future research should focus on executing the proposed synthetic and screening strategies to systematically uncover the most promising therapeutic application for this versatile chemical scaffold. The key will be to balance the potent bioactivity conferred by the nitro group with a manageable safety profile, a classic challenge in medicinal chemistry that, if solved, could yield novel therapeutic agents.

References

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved February 17, 2026, from [Link]

-

Noriega, B. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. Available from: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved February 17, 2026, from [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Retrieved February 17, 2026, from [Link]

-

Noriega, B. S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. Retrieved February 17, 2026, from [Link]

-

Miller, M. C., & Miller, J. R. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Retrieved February 17, 2026, from [Link]

- Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol. (2020). Google Patents.

-

Kovacic, P., & Somanathan, R. (2024). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. Journal of Applied Toxicology. Available from: [Link]

-

Sánchez-Sáez, F., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]

-

Phenylethanolamine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

-

Mahmoodi, N., et al. (2020). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 15(11), 2919-2927. Available from: [Link]

-

Yathirajan, H. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available from: [Link]

-

Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Mahmoodi, N., et al. (2019). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 141(38), 15068-15073. Available from: [Link]

-

2-Bromo-1-(3-nitrophenyl)ethan-1-one. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Criscione, K. R., et al. (2009). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 52(21), 6611-6623. Available from: [Link]

-

Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(37), 24191-24213. Available from: [Link]

-

2-bromoethanol. (1925). Organic Syntheses. Retrieved February 17, 2026, from [Link]

-

Taylor, R. J., et al. (2015). Dihalohydration of Alkynols: A Versatile Approach to Diverse Halogenated Molecules. Chemistry - A European Journal, 21(3), 1307-1317. Available from: [Link]

-

1 3 Nitrophenyl Ethanol. (n.d.). goramblers.org. Retrieved February 17, 2026, from [Link]

-

Bovonsombat, P., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. ResearchGate. Retrieved February 17, 2026, from [Link]

-

organic chemistry of alkyl halides and alcohols. (2015). Stack Exchange. Retrieved February 17, 2026, from [Link]

-

Halohydrin. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents [patents.google.com]

- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 7. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. svedbergopen.com [svedbergopen.com]

- 14. Halohydrin - Wikipedia [en.wikipedia.org]

- 15. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral Halohydrins via CBS Reduction

Topic: Corey-Bakshi-Shibata (CBS) Reduction for Chiral Halohydrins Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for the enantioselective reduction of prochiral ketones. This guide focuses specifically on

This protocol departs from standard textbook descriptions by integrating process-safety engineering with mechanistic rigor , ensuring high enantiomeric excess (ee) and reproducibility at scale.

Strategic Value & Mechanistic Grounding

The "Dual Activation" Model

The success of the CBS reduction relies on a unique "dual activation" mechanism. The oxazaborolidine catalyst acts as a molecular anvil, holding the reagents in a precise spatial arrangement.

-

Lewis Base Activation: The basic nitrogen of the oxazaborolidine coordinates with the borane reagent (

), increasing the hydridic character of the borane hydrogens.[1] -

Lewis Acid Activation: The endocyclic boron atom of the catalyst coordinates with the ketone oxygen. This lowers the LUMO of the carbonyl, making it more susceptible to hydride attack.

-

Stereocontrol: The rigid bicyclic transition state forces the hydride delivery to occur from a specific face (re- or si-face), determined by the steric bulk of the ketone substituents (

vs.

Visualization: The Catalytic Cycle

The following diagram illustrates the precise electronic hand-off that occurs during the reaction.

Figure 1: The CBS Catalytic Cycle showing the dual-activation pathway essential for high stereoselectivity.

Critical Parameters & Optimization

For

Table 1: Borane Source Selection Guide

| Parameter | Borane-THF ( | Borane-DMS ( | Catecholborane |

| Reactivity | High (Standard) | High (Standard) | Low (Requires higher T) |

| Stability | Low (Requires refrigeration) | High (Stable at RT) | High |

| Atom Economy | Good | Good | Poor |

| Workup | Easy (Methanol quench) | Difficult (Smell/removal of DMS) | Difficult (Hydrolysis required) |

| Safety | Flammable/Peroxide risk | Pyrophoric/Stench | Less Pyrophoric |

| Rec. for Haloketones | Primary Choice | Secondary Choice | Avoid (Slow rates) |

Standard Operating Procedure (SOP)

Phase 1: The "Self-Validating" Pre-Flight

Trust but verify. Before committing your chiral haloketone, perform these checks:

-

Catalyst Quality: If using commercial (R)-Me-CBS (1M in Toluene), check for precipitation. If solid, gently warm to redissolve. If synthesized in-house, verify optical rotation (

). -

Moisture Check: The reaction is strictly anhydrous. Water destroys the borane and hydrolyzes the catalyst. Karl Fischer titration of the solvent (THF) should be <50 ppm.

-

Background Rate Test (Optional): For new substrates, mix ketone +

without catalyst at the target temperature. If reduction occurs >5% within 10 mins, lower the temperature.

Phase 2: Experimental Workflow

Reaction Scale: 10 mmol (Example) Substrate: 2-Chloroacetophenone (Phenacyl chloride) Target: (R)-2-chloro-1-phenylethanol

Reagents:

-

(S)-Me-CBS Catalyst (1.0 M in Toluene): 1.0 mL (10 mol%)

-

Borane-THF complex (1.0 M): 6.0 mL (0.6 equiv hydride - Note:

provides 3 hydrides, but usually 0.6-1.0 equiv of borane is used to ensure rate). -

2-Chloroacetophenone: 1.54 g (10 mmol) in 10 mL anhydrous THF.

Step-by-Step Protocol:

-

System Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Catalyst Charging: Syringe the (S)-Me-CBS solution into the flask.

-

Borane Activation: Add the Borane-THF solution to the catalyst at Room Temperature (RT). Stir for 10 minutes.

-

Why? This forms the active Catalyst-Borane complex (Figure 1, Node: Complex_A).

-

-

Temperature Adjustment: Cool the mixture to -20°C .

-

Critical: Haloketones are reactive.[2] Lower T suppresses the uncatalyzed background reaction, boosting ee.

-

-

Controlled Addition (The "Slow-Add" Technique):

-

Load the ketone/THF solution into the addition funnel.

-

Add dropwise over 45-60 minutes .

-

Control: Ensure internal temp does not rise above -15°C.

-

Mechanism:[1][3][4][5][6][7] By keeping ketone concentration low, you ensure every ketone molecule encounters a catalyst-borane complex, rather than free borane.

-

-

Completion Check: TLC or GC monitoring. The reaction is usually instant upon addition. Stir for an additional 15 mins.

-

Quench (Safety Critical):

-

Workup:

-

Add 1N HCl (10 mL) and stir for 20 mins (hydrolyzes the B-O bond).

-

Extract with Et2O or DCM (3 x 20 mL).

-

Wash combined organics with Sat. NaHCO3, then Brine.

-

Dry over MgSO4 and concentrate.

-

Visualization: Experimental Logic Flow

Figure 2: Operational workflow emphasizing the critical slow-addition step for haloketones.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (<90%) | 1. Uncatalyzed background reaction.2. Wet solvent.3. Temperature too high. | 1. Increase catalyst loading (to 15%).2. Use "Slow Addition" mode strictly.3. Lower temp to -40°C. |

| Incomplete Conversion | 1. Old Borane reagent ( | 1. Use fresh |

| Product Racemization | Halohydrins are sensitive to base (epoxide formation). | Avoid strong basic washes. Keep workup neutral or slightly acidic until extraction. |

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[5] Journal of the American Chemical Society, 109(18), 5551–5553.

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[6] Angewandte Chemie International Edition, 37(15), 1986–2012.

-

Salvi, N. A., & Chattopadhyay, S. (2001). Rhizopus arrhizus mediated reduction of α-haloacetophenones. Tetrahedron, 57(14), 2833-2839. (Context on Haloketone reactivity).

-

Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reduction of .alpha.-chloroacetophenone. Tetrahedron Letters, 34(5), 785-788.

Sources

- 1. youtube.com [youtube.com]

- 2. Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. idexxbioanalytics.com [idexxbioanalytics.com]

Application Note: Stereoselective Synthesis of Chiral Amines Using 2-Bromo-1-(3-nitrophenyl)ethanol

Abstract

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals, where stereochemistry is often critical for biological activity and safety.[1][2] This application note provides a comprehensive guide to the synthesis of enantiomerically enriched β-amino alcohols, a key subclass of chiral amines, using 2-Bromo-1-(3-nitrophenyl)ethanol as a versatile chiral building block. The protocols detailed herein leverage the principles of nucleophilic substitution to achieve high stereochemical control, offering a reliable pathway for researchers in organic synthesis and drug development. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the rationale behind the selection of reagents and conditions.

Introduction: The Significance of Chiral β-Amino Alcohols

The 1,2-amino alcohol framework is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and natural products.[3] These molecules serve not only as pharmacophores but also as valuable chiral auxiliaries and ligands in asymmetric synthesis.[4][5] Traditional methods for their synthesis can be complex; however, the use of pre-functionalized chiral synthons like 2-Bromo-1-(3-nitrophenyl)ethanol provides a direct and stereocontrolled route.

This guide focuses on the conversion of this bromohydrin into chiral amines via a bimolecular nucleophilic substitution (SN2) reaction. This pathway is highly advantageous due to its stereospecificity, where the configuration of the chiral center bearing the leaving group is inverted during the reaction, allowing for predictable and precise control over the final product's stereochemistry.[6]

Synthetic Strategy Overview

The overall synthetic pathway begins with the asymmetric synthesis of the chiral precursor, (R)- or (S)-1-(3-nitrophenyl)ethanol, followed by its conversion to the corresponding bromohydrin. This chiral electrophile then serves as the substrate for reaction with various nitrogen nucleophiles to yield the target chiral β-amino alcohols.

Caption: Overall workflow for the synthesis of chiral β-amino alcohols.

Core Mechanism: The SN2 Reaction Pathway

The cornerstone of this synthetic approach is the SN2 reaction. In this concerted, single-step process, the incoming nitrogen nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the leaving group.[6][7]

Causality Behind the Mechanism:

-

Substrate: The substrate is a secondary alkyl halide. While secondary halides can undergo both SN1 and SN2 reactions, the use of strong nitrogen nucleophiles and polar aprotic solvents strongly favors the SN2 pathway.[8]

-

Nucleophile: Amines and azide ions are potent nucleophiles, capable of initiating the substitution reaction.[9]

-

Stereochemistry: The backside attack geometry necessitates an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion. This is the key to transferring the chirality from the starting material to the product in a predictable manner.[6]

Caption: The SN2 mechanism for nucleophilic amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl azides are potentially explosive and should be handled with care and not distilled.[9]

Protocol 4.1: Synthesis of a Chiral Primary β-Amino Alcohol via Azide Intermediate

This two-step method is often preferred for synthesizing primary amines as it prevents the overalkylation that can occur when using ammonia directly.[9]

Step A: Azide Substitution (SN2)

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Bromo-1-(3-nitrophenyl)ethanol (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Rationale: DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.[8] A slight excess of sodium azide ensures the complete consumption of the starting material.

-

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkyl azide. This intermediate is often used in the next step without further purification.

Step B: Reduction of the Azide

-

Setup: In a separate dry round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Dissolve the crude alkyl azide from Step A in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, ensuring the temperature remains at 0 °C.

-

Rationale: LiAlH₄ is a powerful reducing agent that efficiently converts azides to primary amines.[9] The dropwise addition at low temperature is crucial for controlling the exothermic reaction.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. Stir until a granular white precipitate forms.

-

Purification: Filter the mixture through a pad of Celite®, washing the filter cake with additional ether. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amino alcohol. Further purification can be achieved by column chromatography or recrystallization.

Protocol 4.2: Synthesis of a Chiral Secondary β-Amino Alcohol via Direct Amination

This protocol describes the direct reaction with a primary amine to yield a secondary amino alcohol.

-

Setup: In a round-bottom flask, dissolve 2-Bromo-1-(3-nitrophenyl)ethanol (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.2 eq) in a polar aprotic solvent like acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

-

Rationale: The base is required to neutralize the HBr that is formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material.

-

Work-up: Filter off the solid base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure secondary amino alcohol.

Data and Expected Outcomes

The choice of nucleophile and reaction conditions dictates the final product. The following table summarizes potential transformations.

| Starting Material | Nucleophile | Key Reagents | Expected Product Class | Stereochemical Outcome | Key Considerations |

| (S)-2-Bromo-1-(3-nitrophenyl)ethanol | Sodium Azide | 1. NaN₃, DMF2. LiAlH₄, Et₂O | Primary Amino Alcohol | (R)-configuration at the amine center | Two-step process; avoids overalkylation.[9] |

| (S)-2-Bromo-1-(3-nitrophenyl)ethanol | Benzylamine | K₂CO₃, Acetonitrile | Secondary Amino Alcohol | (R)-configuration at the amine center | Requires a base to scavenge HBr. |

| (S)-2-Bromo-1-(3-nitrophenyl)ethanol | Dimethylamine | K₂CO₃, Acetonitrile | Tertiary Amino Alcohol | (R)-configuration at the amine center | Reaction may be faster due to the higher nucleophilicity of secondary amines. |

Characterization: The identity and purity of the synthesized chiral amines should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and successful incorporation of the amine moiety.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product, confirming the stereochemical integrity of the synthesis.

Conclusion

2-Bromo-1-(3-nitrophenyl)ethanol is a highly effective and versatile substrate for the stereoselective synthesis of chiral β-amino alcohols. By employing a carefully controlled SN2 reaction with various nitrogen nucleophiles, researchers can access a diverse range of enantiomerically enriched primary, secondary, and tertiary amines. The protocols outlined in this application note provide a robust and reliable foundation for the synthesis of these valuable compounds, which are of significant interest to the pharmaceutical and chemical industries.[1][10]

References

- Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. (2014).

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.

- Secondary chiral amines play a crucial role in modern chemistry. MDPI.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). RSC Publishing.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric C

- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023).

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017).

- Highly Stereocontrolled One-Step Synthesis of anti-β-Amino Alcohols from Organoboronic Acids, Amines, and α-Hydroxy Aldehydes. Journal of the American Chemical Society.

- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

- Examples of chiral amines in the pharmaceutical industry.

- Application Notes: Synthesis of Chiral Amines Using (S)-2-bromo-pentane. Benchchem.

- Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.

- Introduction to Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry.

- 24.6 Synthesis of Amines. (2023). OpenStax.

- Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar.

Sources

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. asccollegekolhar.in [asccollegekolhar.in]

- 9. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-(3-nitrophenyl)ethanol

Introduction

2-Bromo-1-(3-nitrophenyl)ethanol is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. As a chiral building block, it serves as a precursor for a wide range of enantiomerically pure pharmaceuticals and bioactive compounds. The molecule features a secondary benzylic alcohol and a bromine atom on the adjacent carbon, creating a reactive site for nucleophilic substitution. The presence of an electron-withdrawing nitro group on the phenyl ring further modulates its reactivity.

This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for conducting nucleophilic substitution reactions on 2-Bromo-1-(3-nitrophenyl)ethanol. We will explore the factors governing the reaction pathways and provide step-by-step procedures for reactions with various classes of nucleophiles, enabling the synthesis of diverse molecular scaffolds.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

The reaction at the bromine-bearing carbon of 2-Bromo-1-(3-nitrophenyl)ethanol is a classic example of the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[1] The choice of mechanism is not arbitrary; it is dictated by a nuanced interplay of the substrate's structure, the nucleophile's nature, the solvent system, and the reaction temperature.[2]

Substrate Structure

The substrate is a secondary benzylic halide. Benzylic halides are known to readily undergo nucleophilic substitution via both SN1 and SN2 mechanisms. The SN1 pathway is facilitated by the potential to form a resonance-stabilized benzylic carbocation.[3] Conversely, the benzylic position is also accessible for a backside attack, making the SN2 pathway viable, especially for primary and secondary systems.[4]

Electronic Effects of the Nitro Group

The key modulator of reactivity in this substrate is the 3-nitro group. As a potent electron-withdrawing group (EWG), its position on the aromatic ring is critical.

-

Destabilization of the SN1 Intermediate: An SN1 reaction would proceed through a benzylic carbocation. The nitro group at the meta position withdraws electron density from the ring primarily through an inductive effect. This effect destabilizes the adjacent positively charged carbocation, making the SN1 pathway energetically unfavorable compared to an unsubstituted or electron-donating group substituted system.[5]

-

Activation towards SN2 Attack: The same inductive electron withdrawal by the nitro group increases the partial positive charge (electrophilicity) on the bromine-bearing carbon atom. This heightened electrophilicity makes the carbon center more susceptible to attack by a nucleophile, thereby favoring the SN2 mechanism.[6]

Therefore, for 2-Bromo-1-(3-nitrophenyl)ethanol, the SN2 pathway is generally the preferred and more predictable route.

Role of Nucleophile and Solvent

Even with the substrate's inherent bias towards SN2, the reaction conditions can be tuned to ensure this pathway dominates:

-

Nucleophile: Strong, anionic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, OH⁻) favor the SN2 mechanism, as the reaction rate is dependent on the concentration and strength of the nucleophile.[2][7] Weak, neutral nucleophiles like water or alcohols could favor an SN1-type solvolysis, but this is disfavored by the substrate's electronics.[8]

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions.[2] They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, preserving its reactivity. Polar protic solvents (e.g., water, ethanol) would stabilize the carbocation intermediate and the leaving group, favoring SN1, but are less ideal for promoting the desired SN2 pathway in this case.[1]

Caption: Competing SN1 and SN2 pathways for the substrate.

Experimental Workflows and Protocols

The successful execution of nucleophilic substitution reactions requires careful planning and adherence to established procedures. The general workflow involves reaction setup, monitoring, product isolation (workup), and purification.

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Intramolecular Substitution with Base (Epoxide Formation)

This protocol describes the synthesis of the corresponding styrene oxide via base-mediated intramolecular cyclization. The hydroxyl group, when deprotonated, acts as an intramolecular nucleophile.[9]

Principle: The adjacent hydroxyl group is deprotonated by a base to form an alkoxide. This alkoxide then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming a three-membered epoxide ring.

| Reagent/Material | Grade |

| 2-Bromo-1-(3-nitrophenyl)ethanol | ≥97% |

| Sodium Hydroxide (NaOH) | ACS Reagent |

| Methanol (MeOH) | Anhydrous |

| Deionized Water | N/A |

| Diethyl Ether (or Ethyl Acetate) | ACS Reagent |

| Brine (Saturated NaCl) | ACS Reagent |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% |

Procedure:

-

Dissolve 2-Bromo-1-(3-nitrophenyl)ethanol (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in a minimal amount of water.

-

Add the NaOH solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should have a higher Rf value than the starting material.

-

Workup: Upon completion, reduce the volume of methanol under reduced pressure. Add deionized water to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Substitution with Sodium Azide (Azido Alcohol Synthesis)

This protocol details the stereospecific synthesis of the corresponding 2-azido-1-phenylethanol derivative, a valuable precursor to amino alcohols.[9]

Principle: Sodium azide (NaN₃) serves as a potent nucleophile, displacing the bromide in a direct SN2 reaction. The use of a polar aprotic solvent like DMF or DMSO enhances the nucleophilicity of the azide ion.[10]

| Reagent/Material | Grade |

| 2-Bromo-1-(3-nitrophenyl)ethanol | ≥97% |

| Sodium Azide (NaN₃) | ≥99.5% |

| Dimethylformamide (DMF) | Anhydrous |

| Deionized Water | N/A |

| Ethyl Acetate | ACS Reagent |

| Brine (Saturated NaCl) | ACS Reagent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% |

Procedure:

-

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

To a solution of 2-Bromo-1-(3-nitrophenyl)ethanol (1.0 eq) in anhydrous DMF (approx. 0.3 M), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC. The product, being more polar, will typically have a lower Rf than the starting material.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash thoroughly with water (4 x 30 mL) to remove DMF, followed by a final wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure azido alcohol.

Protocol 3: Substitution with a Thiolate Nucleophile (Thioether Synthesis)

This protocol outlines the synthesis of a thioether by reacting the substrate with a thiol in the presence of a base.

Principle: A thiol (e.g., thiophenol) is deprotonated by a non-nucleophilic base to generate a highly nucleophilic thiolate anion. This anion then displaces the bromide via an SN2 mechanism.

| Reagent/Material | Grade |

| 2-Bromo-1-(3-nitrophenyl)ethanol | ≥97% |

| Thiophenol (or other thiol) | ≥98% |

| Sodium Hydride (NaH, 60% dispersion) | In mineral oil |

| Tetrahydrofuran (THF) | Anhydrous |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent |

| Ethyl Acetate | ACS Reagent |

| Brine (Saturated NaCl) | ACS Reagent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ≥99% |

Procedure:

-

Caution: Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon). Thiols have strong, unpleasant odors.

-

To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

-

Carefully add sodium hydride (1.1 eq) to the THF.

-

Add the thiol (1.1 eq) dropwise to the stirred suspension of NaH. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the thiolate.

-

In a separate flask, dissolve 2-Bromo-1-(3-nitrophenyl)ethanol (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the thiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC.

-

Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter, concentrate, and purify the crude residue by column chromatography on silica gel.

Data Summary

| Protocol | Nucleophile | Base | Solvent | Temp. (°C) | Typical Reaction Time | Product Class |

| 1 | Intramolecular (-OH) | NaOH | MeOH/H₂O | 0 to RT | 3-5 h | Epoxide |

| 2 | Azide (N₃⁻) | N/A | DMF | 50-60 | 12-18 h | Azido Alcohol |

| 3 | Thiophenolate (PhS⁻) | NaH | THF | 0 to RT | 6-12 h | Thioether |

Safety Precautions

-

2-Bromo-1-(3-nitrophenyl)ethanol and related α-halohydrins/ketones: These compounds are lachrymatory and can cause severe skin burns and eye damage.[11] Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Sodium Azide: Highly toxic upon ingestion or inhalation. Reacts with acid to produce highly toxic hydrazoic acid gas. Avoid contact with heavy metals.

-

Sodium Hydride: Flammable and water-reactive. Quench reactions carefully and never add water directly to the reagent.

-

Solvents: Anhydrous solvents like THF and DMF are flammable and should be handled with care. DMF is a reproductive toxin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

StudySmarter. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry. [Link]

- Google Patents. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.

-

Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]

-

Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

-

Swarthmore College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

-

OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

-

National Institutes of Health. 2-Bromo-1-(3-nitrophenyl)ethanone. [Link]

-

The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

-

National Institutes of Health. 2-Bromo-1-(3-nitrophenyl)ethan-1-one - PubChem. [Link]

-

Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. [Link]

-

Organic Syntheses. 2-bromoethanol. [Link]

-

MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube. [Link]

-

SIELC Technologies. (2018, February 16). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]

-

OChemPal. 9.2. Common nucleophilic substitution reactions. [Link]

-

Michigan State University. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]

-

The Knowles Group. (2021). 50. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]

-

The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]

-

Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Studylib. SN1 Solvolysis: Mechanisms & Kinetics in Organic Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

National Institutes of Health. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

-

Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Pearson. (2024, April 21). The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... [Link]

Sources

- 1. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.coach [chemistry.coach]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. youtube.com [youtube.com]

- 7. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 8. studylib.net [studylib.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of 2-Bromo-1-(3-nitrophenyl)ethanol and its Analogues in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1-(3-nitrophenyl)ethanol and its structurally related analogues as pivotal intermediates in the synthesis of high-value pharmaceutical compounds. We will dissect the strategic importance of this molecule's unique chemical architecture—a chiral alcohol, a reactive bromo leaving group, and a versatile nitro moiety. The primary focus of this document will be the synthesis of (R,R)-Formoterol (Arformoterol), a potent, long-acting β2-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Through detailed mechanistic explanations, validated protocols, and process workflows, this guide will serve as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this versatile chemical building block.

Introduction: The Versatility of a Key Building Block

In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of key starting materials. 2-Bromo-1-(3-nitrophenyl)ethanol and its derivatives are exemplary chiral building blocks. The inherent functionalities offer a pre-packaged set of reactive sites, making them highly valuable.

-

The Chiral Center: The hydroxyl-bearing carbon is a stereocenter. For many modern therapeutics, a specific enantiomer is responsible for the desired pharmacological activity, while others may be inactive or even contribute to adverse effects.[1] The ability to synthesize or resolve this alcohol to a single enantiomer is paramount.

-

The Bromine Atom: Attached to the adjacent carbon, the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions or, more critically, the intramolecular formation of a highly reactive epoxide ring.

-

The Nitro Group: The nitroaromatic moiety is a versatile functional handle. It can be readily reduced to an amine, which can then be further functionalized, as seen in the synthesis of formoterol where it is converted to a formamide group.[3]

The most prominent application of this scaffold is in the synthesis of Arformoterol, the (R,R)-enantiomer of Formoterol. Pharmacological studies have demonstrated that (R,R)-Formoterol is approximately 1,000 times more active as a β2-agonist than its (S,S) counterpart, highlighting the critical importance of stereocontrol in its synthesis.[1]

The Synthetic Blueprint: From Bromoketone to Arformoterol

The synthesis of Arformoterol from a 2-bromo-1-phenylethanol derivative is a multi-step process that showcases fundamental organic transformations. While the core topic is 2-Bromo-1-(3-nitrophenyl)ethanol, the industrially relevant synthesis of Arformoterol utilizes a slightly more complex analogue, (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol , to protect the phenolic hydroxyl group. The principles and reaction mechanisms are directly transferable.

The overall synthetic pathway can be visualized as follows:

Caption: Key methods for stereoselective ketone reduction.

-

Chemical Catalysis: This approach uses a stoichiometric or catalytic amount of a chiral complex to direct the reduction. For instance, a chiral borolidine catalyst, derived from (1R,2S)-1-amino-2-indanol, can be used with a reducing agent like borane dimethyl sulfide complex (BH₃·S(CH₃)₂) to achieve the desired (R)-alcohol. [3]While effective, these methods can require expensive catalysts and harsh, pyrophoric reagents like borane, posing challenges for large-scale production. [1]* Biocatalysis: A more modern and "green" approach involves the use of enzymes. Carbonyl reductases are enzymes that can reduce ketones to alcohols with exceptionally high stereoselectivity under mild reaction conditions (aqueous media, room temperature). [1]This method avoids hazardous reagents and often results in higher yields and purity, making it highly attractive for industrial applications. [1]

Epoxide Formation and Ring Opening: Building the Backbone

With the chiral alcohol in hand, the next crucial steps involve forming an epoxide and subsequently opening it with a specific chiral amine. This sequence constructs the core structure of Arformoterol and establishes the second stereocenter.

-

Epoxide Formation: The chiral bromo-alcohol is treated with a mild base, such as potassium carbonate (K₂CO₃). The base deprotonates the alcohol, and the resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the adjacent bromide to form a chiral epoxide, (R)-4-benzyloxy-3-nitrostyrene oxide. [3][4][5]

-

Nucleophilic Ring Opening: The epoxide is then subjected to a nucleophilic attack by the chiral amine, (R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine. This reaction is often carried out at high temperatures (e.g., 140°C) and opens the epoxide ring to form the desired (R,R)-diastereomer. [4] A highly efficient process variation involves performing these two steps in a single pot, where the epoxide is generated in-situ and immediately reacts with the amine, streamlining the workflow and avoiding the isolation of the reactive epoxide intermediate. [4]

Final Functional Group Transformations

The final stage of the synthesis involves converting the nitro group and removing the protecting groups.

-

Nitro Group Reduction & Formylation: The nitro group on the aromatic ring is reduced to a primary amine. This is commonly achieved via catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C). [3]The resulting amino group is then formylated using a mixture of formic acid and acetic anhydride to install the required N-formamide moiety. [3]2. Deprotection: The final step is the removal of the benzyl protecting groups from both the phenolic oxygen and the secondary amine. This is conveniently accomplished in a single step via catalytic hydrogenation, typically with Pd/C as the catalyst. This reaction cleaves the benzyl ethers and amines to reveal the final Arformoterol molecule. [3]

Experimental Protocols & Data

The following protocols are derived from published patent literature and represent established methods for key transformations in the synthesis of Arformoterol intermediates.

Protocol 1: Epoxide Formation from (R)-1-(4-Benzyloxy-3-nitro-phenyl)-2-bromo-ethanol

This protocol describes the conversion of the chiral bromo-alcohol to the corresponding epoxide.

-

Materials:

-

(R)-1-(4-Benzyloxy-3-nitro-phenyl)-2-bromo-ethanol (90 g, 0.25 mol)

-

Potassium Carbonate (K₂CO₃) (46 g, 0.33 mol)

-

Toluene (450 mL total)

-

Methanol (MeOH) (180 mL total)

-

Water

-

-

Procedure:

-

To a stirred suspension of K₂CO₃ (46 g) in toluene (130 mL) and MeOH (130 mL), add a solution of the bromo-alcohol (90 g) in toluene (320 mL) and MeOH (50 mL). [4] 2. Heat the reaction mixture to 40°C and stir for 20 hours. [4] 3. After the reaction is complete, wash the mixture with water (400 mL). [4] 4. Separate the organic phase and concentrate it under reduced pressure to a volume of approximately 100 mL. [4] 5. Stir the concentrated solution at 25°C for 30 minutes, then cool to 0-5°C for an additional 30 minutes to induce crystallization. [4] 6. Collect the product by filtration and dry at 40°C to yield (R)-4-benzyloxy-3-nitrostyrene oxide. [4]

-

Protocol 2: One-Pot Epoxide Formation and Amine Coupling

This protocol demonstrates a more streamlined approach where the epoxide is formed in-situ and directly coupled with the chiral amine.

-

Materials:

-

(R)-1-(4-Benzyloxy-3-nitro-phenyl)-2-bromo-ethanol (Compound I)

-

(R,R)-[2-(4-Methoxy-phenyl)-1-methyl-ethyl]-(1-phenyl-ethyl)-amine (Compound III)

-

Base (e.g., K₂CO₃)

-

Organic Solvent (e.g., Toluene, MeOH)

-

-

Conceptual Procedure:

-

Combine the bromo-alcohol (Compound I) and the chiral amine (Compound III) in a suitable solvent system. [4] 2. Add a base to the mixture. The base will catalyze the in-situ formation of the epoxide from the bromo-alcohol. [4] 3. Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) to facilitate the nucleophilic attack of the amine on the transient epoxide. A temperature of 140°C for 20 hours has been reported for the reaction between the isolated epoxide and amine. [4] 4. Upon reaction completion, perform an acidic work-up (e.g., wash with 1N HCl) followed by a water wash to remove unreacted amine and salts. [4] 5. Concentrate the organic phase under reduced pressure to isolate the crude coupled product (Compound IV). [4]

-

Quantitative Data Summary

The following table summarizes typical yields and purity for key steps as reported in the literature.

| Step | Starting Material | Product | Reagents & Conditions | Yield | Purity/Enantiomeric Excess (e.e.) | Reference |

| Epoxide Formation | (R)-1-(4-Benzyloxy-3-nitro-phenyl)-2-bromo-ethanol | (R)-4-Benzyloxy-3-nitrostyrene oxide | K₂CO₃, Toluene/MeOH, 40°C, 20h | 97% | 98% chemical purity, 100% e.e. | [4] |

| Epoxide Ring Opening | (R)-4-Benzyloxy-3-nitrostyrene oxide & Chiral Amine | Protected (R,R)-Formoterol Intermediate | Neat reaction, 140°C, 20h | 99% | 88% chemical purity, 100% e.e. | [4] |

| Final Hydrogenation (Deprotection & Nitro Reduction Example) | Protected Formamide Intermediate | Final Amino Product | H₂, 5% Pd/C, 10 atm, Ethanol, 40°C, 20h | 93% | 91% chemical purity, 100% e.e. | [3] |

Conclusion and Future Perspectives